molecular formula C22H23N3O2S2 B5224356 4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B5224356
M. Wt: 425.6 g/mol
InChI Key: XPBIZYPGRFCHOI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-methylphenyl)benzamide
  • 4-tert-butyl-N-(4-ethoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thiazole ring and a methoxyphenyl group makes it particularly interesting for various research applications.

Properties

IUPAC Name

4-tert-butyl-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-22(2,3)16-9-5-15(6-10-16)19(26)24-20(28)25-21-23-18(13-29-21)14-7-11-17(27-4)12-8-14/h5-13H,1-4H3,(H2,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIZYPGRFCHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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